molecular formula C5H8O3 B1422541 5,6-Dihydro-1,4-dioxin-2-ylmethanol CAS No. 94105-19-8

5,6-Dihydro-1,4-dioxin-2-ylmethanol

Cat. No. B1422541
CAS RN: 94105-19-8
M. Wt: 116.11 g/mol
InChI Key: LYCWDISLPDYFPO-UHFFFAOYSA-N
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Description

5,6-Dihydro-1,4-dioxin-2-ylmethanol is a chemical compound with the molecular formula C5H8O3 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 5,6-Dihydro-1,4-dioxin-2-ylmethanol is represented by the formula C5H8O3 . The InChI code for this compound is 1S/C5H9NO2/c6-3-5-4-7-1-2-8-5/h4H,1-3,6H2 .


Physical And Chemical Properties Analysis

5,6-Dihydro-1,4-dioxin-2-ylmethanol has a molecular weight of 116.12 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .

Scientific Research Applications

Synthesis and Polymerization

5,6-Dihydro-1,4-dioxin-2-ylmethanol and its derivatives have been utilized in various synthetic pathways, contributing to advancements in polymer science. For instance, the synthesis of 5,6-dihydro-2-trifluoromethyl-1,4-dioxin-3-carboxanilides has been reported, demonstrating a novel construction of dihydro-1,4-dioxin using a polymer-bound activated ester. This synthesis pathway highlights the compound's role in creating functionalized dioxin derivatives for further chemical applications (H. Mah et al., 2000). Additionally, the synthesis of 2,3-dihydro-1,4-dioxin-2-one and its derivatives for the first time opens new avenues in polymerization, as these monomers undergo cationic initiation leading to potentially novel polymeric materials (G. Wulff & K. Jakoby, 1996).

Electrochemical and Photovoltaic Applications

The compound's derivatives have been explored in electrochemical synthesis and the development of novel polymers with potential applications in dye-sensitized solar cells. A study on the electrochemical synthesis of a novel polymer based on a derivative of 5,6-Dihydro-1,4-dioxin-2-ylmethanol demonstrated its efficient use as a counter electrode, showing an increase in energy conversion efficiency compared to traditional Pt counter electrodes (Leyla Shahhosseini et al., 2016).

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of 5,6-Dihydro-1,4-dioxin-2-ylmethanol have been synthesized and evaluated for their biological activities. For example, novel 2,3-dihydrobenzo[b][1,4]dioxin-containing derivatives have been developed as inhibitors of B-Raf kinase, showing potent biological activity and highlighting the potential therapeutic applications of these compounds (Yu-Shun Yang et al., 2012).

Material Science

In material science, polymers derived from 5,6-Dihydro-1,4-dioxin-2-ylmethanol have been investigated for their electrochromic properties. Asymmetric structure polymers based on carbazole-EDOT and 2,5–dithienylpyrrole derivatives have been synthesized, exhibiting multi-electrochromic properties, fast switching times, reasonable optical contrasts, and good coloration efficiencies. These findings suggest potential applications in electrochromic devices (Bin Hu et al., 2019).

properties

IUPAC Name

2,3-dihydro-1,4-dioxin-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-3-5-4-7-1-2-8-5/h4,6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCWDISLPDYFPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydro-1,4-dioxin-2-ylmethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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